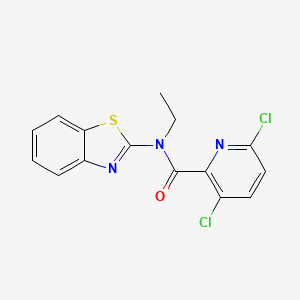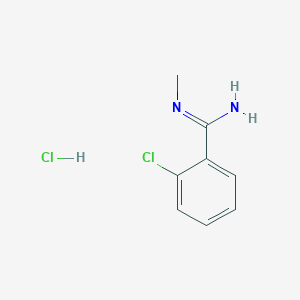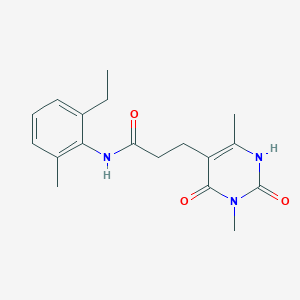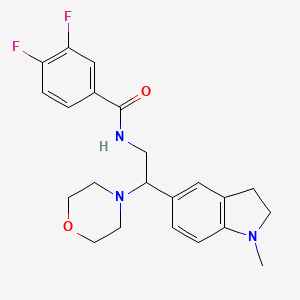![molecular formula C16H15Cl2N3O B2637941 (2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-62-6](/img/structure/B2637941.png)
(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups and rings. It contains a dichlorophenyl group, a tetrahydro-1H-cyclopenta group, and a pyrazolo[1,5-a]pyrazin-2(7H)-yl group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dichlorophenyl group would likely contribute to the compound’s aromaticity, while the tetrahydro-1H-cyclopenta and pyrazolo[1,5-a]pyrazin-2(7H)-yl groups would add additional complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions within the molecule. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrazin-2(7H)-yl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, novel pyrazole compounds have been synthesized and shown to exhibit higher anticancer activity compared to standard drugs like doxorubicin, as well as possessing good to excellent antimicrobial activity. These findings suggest that pyrazole derivatives can be promising candidates for the development of new therapeutic agents targeting various types of cancers and infectious diseases caused by bacteria and fungi (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluation
Pyrazole derivatives have also been evaluated through molecular docking studies, which help predict their interactions with biological targets. Synthesis of these compounds followed by docking studies can reveal their potential as antimicrobial agents and provide insights into their mode of action at the molecular level. Such research underscores the utility of pyrazole derivatives in designing drugs with specific target mechanisms, potentially leading to the development of treatments for microbial resistance (Katariya, Vennapu, & Shah, 2021).
Anti-inflammatory and Antibacterial Activities
The synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities highlight another area of scientific application. Some compounds have shown potent activity in vivo, suggesting that pyrazole and its derivatives can serve as molecular templates for developing new anti-inflammatory drugs. Additionally, these compounds have been subjected to in silico prediction of toxicities and drug score profiles, indicating their potential as safe and effective therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-10-4-5-13(18)12(8-10)16(22)20-6-7-21-15(9-20)11-2-1-3-14(11)19-21/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSCCPCLQBHKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2637861.png)

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2637864.png)



![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2637876.png)

